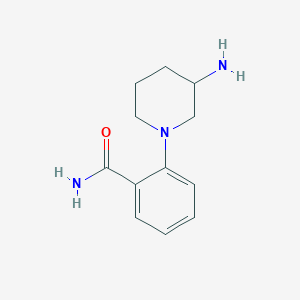

2-(3-Aminopiperidin-1-yl)benzamide

Description

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(3-aminopiperidin-1-yl)benzamide |

InChI |

InChI=1S/C12H17N3O/c13-9-4-3-7-15(8-9)11-6-2-1-5-10(11)12(14)16/h1-2,5-6,9H,3-4,7-8,13H2,(H2,14,16) |

InChI Key |

UYTZJMNARAGZAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

b. Piperidine-Catalyzed Cyclization

Studies on benzamide-based syntheses highlight piperidine as a catalyst for cyclization steps in ethanol under reflux. Though developed for pyrazolo[1,5-a]pyrimidines, this method could adapt to 2-(3-Aminopiperidin-1-yl)benzamide by modifying starting materials.

Analytical Characterization

Synthesized batches are validated using:

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon shifts.

- Mass Spectrometry (MS) : Verifies molecular weight (219.28 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical).

Table 2: Key Spectral Data

| Technique | Observations |

|---|---|

| 1H NMR | δ 7.38–8.37 (aromatic protons), δ 8.80 (NH2) |

| 13C NMR | 167.5 ppm (amide carbonyl) |

| MS (ESI) | m/z 220.1 [M+H]+ |

Challenges and Optimization

- Impurity Control : Residual solvents (e.g., THF) require stringent drying.

- Yield Improvement : Catalytic bases like DMAP (4-dimethylaminopyridine) may accelerate acylation.

- Scalability : Continuous-flow systems could reduce reaction times and improve consistency.

Comparative Analysis of Methods

Table 3: Method Comparison

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Ring

The 3-amino group participates in alkylation and acylation reactions:

Optimized Conditions :

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic frameworks:

Quinazoline Formation

Under oxidative conditions (I₂/TBHP in MeOH), it reacts with isatin derivatives to yield quinazolin-4(3H)-one analogs :

text2-(3-Aminopiperidin-1-yl)benzamide + isatin → quinazoline derivative

| Parameter | Value |

|---|---|

| Catalyst | Iodine (20–30 mol%) |

| Oxidant | TBHP (2 equiv) |

| Yield | 70–85% |

Cross-Coupling Reactions

The benzamide scaffold facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Requires brominated intermediates (e.g., 2-bromobenzamide derivatives) :

textBr-substituted benzamide + Ar-B(OH)₂ → biaryl derivative

Conditions :

Hydrolysis and Functional Group Interconversion

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic/basic environments:

text2-(3-Aminopiperidin-1-yl)benzamide → 2-(3-aminopiperidin-1-yl)benzoic acid + NH₃

Conditions :

Oxidative Transformations

Exposure to TBHP or H₂O₂ induces oxidation at the piperidine ring’s amino group, forming nitro or imine derivatives :

text-NH₂ → -NO₂ (under strong oxidation)

Key Observations :

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, biological activities, and applications of 2-(3-Aminopiperidin-1-yl)benzamide and related compounds:

Key Comparative Insights

Amine Type and Bioactivity: The primary amine in 2-(3-Aminopiperidin-1-yl)benzamide may enhance solubility and target affinity compared to secondary/tertiary amines in analogs like 5-Amino-2-(2-methylpiperidin-1-yl)benzamide or Procainamide . Primary amines are more likely to form hydrogen bonds with biological targets, a critical factor in drug-receptor interactions. In contrast, piperazine-containing derivatives (e.g., JJGW01) exhibit α1-adrenolytic activity due to their extended alkoxy linkers and aromatic substituents, which improve receptor selectivity .

Linker Flexibility and Pharmacokinetics: The direct piperidine linkage in 2-(3-Aminopiperidin-1-yl)benzamide contrasts with the acetamido or alkoxy linkers in antiprion agents (e.g., 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-substituted benzamides) . Longer linkers may increase metabolic stability but reduce blood-brain barrier penetration.

Therapeutic Potential: Antiprion benzamides demonstrate sub-micromolar activity in prion disease models, suggesting that piperidine/pyrrolidine moieties enhance binding to misfolded proteins . Procainamide’s tertiary amine and ethyl linker contribute to its antiarrhythmic effects but also increase cardiotoxicity risks . The primary amine in 2-(3-Aminopiperidin-1-yl)benzamide could mitigate such side effects.

Biological Activity

2-(3-Aminopiperidin-1-yl)benzamide is a compound that has garnered attention in the fields of neuropharmacology and cancer therapy due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Neuropharmacological Effects

Research indicates that 2-(3-Aminopiperidin-1-yl)benzamide exhibits significant neuropharmacological properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions .

Table 1: Enzymatic Inhibition Activity

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.25 |

| Butyrylcholinesterase | 0.30 |

Anticancer Activity

The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| FaDu | 5.0 | 70 |

| MDA-MB-231 | 4.5 | 65 |

Case Study 1: Neuroprotective Effects

A study conducted by Liu et al. explored the neuroprotective effects of 2-(3-Aminopiperidin-1-yl)benzamide in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive performance on memory tasks and reduced amyloid-beta plaque formation in the brain .

Case Study 2: Cancer Treatment

In another investigation, researchers evaluated the efficacy of the compound against multiple cancer types, including breast and lung cancers. The study highlighted its ability to inhibit tumor growth significantly and enhance the effects of existing chemotherapeutics like bleomycin .

Mechanistic Insights

The biological activity of 2-(3-Aminopiperidin-1-yl)benzamide can be attributed to its interaction with various molecular targets:

Q & A

Basic: How can 2-(3-Aminopiperidin-1-yl)benzamide be synthesized and characterized in a research setting?

Answer:

Synthesis typically involves coupling 3-aminopiperidine with a benzamide precursor under mild basic conditions. A common approach is to use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to activate the carboxylic acid moiety of the benzamide for nucleophilic attack by the amine group of 3-aminopiperidine. Post-synthesis, purification via column chromatography (e.g., silica gel, chloroform:methanol gradients) is recommended. Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.

- IR spectroscopy to verify amide bond formation (C=O stretch ~1650 cm⁻¹) .

- HPLC/MS for molecular weight validation and purity assessment.

Data Table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Aminopiperidine, EDC/HOBt, DMF | Amide bond formation |

| 2 | Column chromatography (CHCl₃:MeOH) | Purification |

| 3 | ¹H NMR (DMSO-d₆) | Structural confirmation |

Basic: What safety precautions should be taken when handling 2-(3-Aminopiperidin-1-yl)benzamide?

Answer:

While specific toxicological data for this compound may be limited, general benzamide handling guidelines apply:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First Aid:

- Eye contact: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin exposure: Wash with soap/water; remove contaminated clothing.

- Storage: Store in a cool, dry place under inert gas (e.g., N₂) to prevent degradation.

Advanced: How does the structural configuration of 2-(3-Aminopiperidin-1-yl)benzamide influence its interaction with biological targets such as DPP-4?

Answer:

The 3-aminopiperidine moiety and benzamide backbone are critical for hydrogen bonding and hydrophobic interactions with enzymatic pockets. For DPP-4, molecular docking studies (e.g., AutoDock Vina) can predict binding modes, while X-ray crystallography (using SHELX for refinement ) resolves precise interactions. Key steps:

Docking simulations to identify binding poses.

Site-directed mutagenesis of DPP-4 residues (e.g., Tyr547, Glu205) to validate interaction sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.